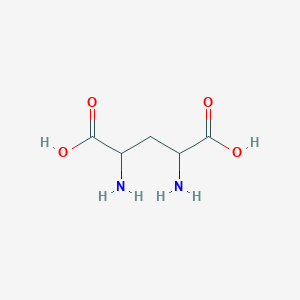

2,4-Diaminopentanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

1421-04-1 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(4S)-2,4-diaminopentanedioic acid |

InChI |

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

InChI Key |

LOPLXECQBMXEBQ-SCQFTWEKSA-N |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N |

Synonyms |

2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Diaminopentanedioic Acid and Its Stereoisomers

Stereospecific Synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid

The (2S,4S) stereoisomer of 2,4-diaminopentanedioic acid is a key component in various biologically active compounds. Its synthesis requires precise control over two stereocenters, a challenge addressed through various innovative methodologies.

Utilizing Chiral Precursors in this compound Synthesis

A cornerstone of stereospecific synthesis is the use of chiral starting materials, which imparts inherent chirality to the final product. A notable example is the synthesis of (2S,4S)-2,4-diaminopentanedioic acid starting from trans-4-hydroxy-L-proline. molaid.comscispace.com This readily available chiral amino acid provides a rigid framework that directs the stereochemical outcome of subsequent reactions. The synthesis involves protecting the functional groups of the proline derivative and then proceeding with transformations that ultimately lead to the desired diaminopentanedioic acid structure. molaid.com

Another approach utilizes chiral glycine (B1666218) equivalents. For instance, a Ni(II) complex of a glycine Schiff base can be alkylated under asymmetric conditions to introduce the necessary carbon framework with the desired stereochemistry. mdpi.com The use of chiral auxiliaries, which are later cleaved from the molecule, is a powerful strategy to induce chirality. mdpi.com Furthermore, chiral sugars have been shown to mediate the enantioselective synthesis of amino acid precursors, highlighting the diverse range of chiral pools available for these synthetic endeavors. nih.gov

| Chiral Precursor | Key Synthetic Strategy | Target Stereoisomer |

| trans-4-Hydroxy-L-proline | Oxidation and regioselective ring opening | (2S,4S)-2,4-Diaminopentanedioic acid |

| Chiral Glycine Equivalents | Asymmetric alkylation of a Ni(II) complex | Enantiomerically pure α-amino acids |

| Chiral Sugars | Mediated enantioselective synthesis | Enantiomerically enriched amino acid precursors |

| L-aspartic acid derivative | Conversion to Weinreb amide and subsequent reactions | meso- and l,l-DAP derivatives |

Ruthenium Tetroxide Oxidation in this compound Derivative Synthesis

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that has found significant application in the synthesis of this compound derivatives. sciencemadness.orgwikipedia.orgnih.gov A key step in the synthesis starting from trans-4-hydroxy-L-proline involves the oxidation of a protected 4-(tert-butoxycarbonylamino)proline derivative. molaid.comscispace.com This oxidation, often carried out using a catalytic amount of a ruthenium precursor like RuCl₃ with a co-oxidant such as NaIO₄, transforms the pyrrolidine (B122466) ring into a pyroglutamate (B8496135) derivative. sciencemadness.orgthieme-connect.com

This methodology is not only efficient but also stereospecific, preserving the existing stereochemistry at the α-carbon. thieme-connect.com The reaction conditions can be optimized, for instance, by using a biphasic solvent system (e.g., CCl₄-H₂O-CH₃CN) to prevent the inactivation of the ruthenium catalyst. sciencemadness.org The resulting lactam can then undergo further transformations to yield the desired diaminopentanedioic acid. scispace.comthieme-connect.com The versatility of RuO₄ allows for the oxidation of a variety of cyclic amine derivatives, providing access to a range of α-aminodicarboxylic acids. thieme-connect.com

Regioselective Transformations in Stereospecific this compound Routes

Regioselectivity, the control of the site of chemical reaction, is crucial in multi-step syntheses. khanacademy.org In the synthesis of (2S,4S)-2,4-diaminopentanedioic acid from trans-4-hydroxy-L-proline, a key regioselective step is the ring-opening of the pyroglutamate intermediate. scispace.com Following the ruthenium tetroxide oxidation, the resulting lactam is subjected to hydrolysis, typically with a base like lithium hydroxide (B78521) (LiOH). scispace.com This reaction selectively cleaves one of the amide bonds, leading to the open-chain diaminopentanedioic acid precursor while maintaining the stereochemical integrity of the molecule.

Another example of a regioselective transformation is the reaction of a Weinreb amide derived from an aspartic acid derivative with the anion of dimethyl methylphosphonate, which selectively forms a β-ketophosphonate ester. nih.gov Such controlled transformations are essential for building the desired molecular architecture without generating unwanted isomers.

Synthesis of meso-2,4-Diaminopentanedioic Acid

The meso isomer of this compound possesses a plane of symmetry and is therefore achiral, despite having two stereocenters. Its synthesis presents a different set of challenges compared to its chiral counterparts.

Strategies from Achiral and Chiral Starting Materials

The synthesis of meso-2,4-diaminopentanedioic acid can be approached from both achiral and chiral starting materials. A notable strategy starting from an achiral precursor involves the use of a dehydroalanine (B155165) Schiff base Ni(II) complex. semanticscholar.org Michael addition of nucleophiles to this complex provides a route to racemic α-amino acids, which can then be further elaborated. semanticscholar.org Another approach begins with glutaric acid, which is converted to diethyl 2,4-dibromopentanedioate. nih.gov Subsequent reactions can then introduce the amino groups.

Alternatively, chiral starting materials can be manipulated to produce the meso product. Garner's aldehyde, a well-known chiral building block derived from D-serine, has been employed in the synthesis of meso-2,4-diaminoglutaric acid. scispace.commostwiedzy.plresearchgate.net This approach relies on carefully controlled reaction sequences that ultimately lead to the formation of the meso diastereomer. scispace.com

| Starting Material Type | Example Precursor | Key Reaction | Product |

| Achiral | Dehydroalanine Schiff base Ni(II) complex | Michael Addition | Racemic α-amino acids |

| Achiral | Glutaric Acid | Bromination | Diethyl 2,4-dibromopentanedioate |

| Chiral | Garner's Aldehyde | Hydrogenation and Oxidation | meso-2,4-Diaminoglutaric acid |

Hydrogenation and Oxidation Reactions in meso-2,4-Diaminopentanedioic Acid Formation

Hydrogenation and oxidation are key transformations in several synthetic routes to meso-2,4-diaminopentanedioic acid. In a strategy starting from Garner's aldehyde, a key step is the hydrogenation of a (Z)-(R)-3-tert-butoxycarbonyl-2,2-dimethyl-4-[2′-(benzamido)-2′,methoxycarbonyl)ethenyl]-1,3-oxazolidine intermediate. scispace.comresearchgate.net This reaction, often carried out under heterogeneous conditions, reduces the carbon-carbon double bond. Following hydrogenation, an oxidation step is performed, followed by hydrolysis to yield the final meso-diaminopentanedioic acid. scispace.comresearchgate.net

These reactions must be carefully controlled to ensure the desired stereochemical outcome. The choice of catalyst and reaction conditions for the hydrogenation step, for example, can influence the diastereoselectivity of the product. Similarly, the oxidizing agent and conditions are selected to achieve the desired transformation without affecting other functional groups in the molecule.

Exploration of Novel Synthetic Pathways for this compound

This compound, also known as 2,4-diaminoglutaric acid, is a non-proteinogenic amino acid characterized by the presence of two stereogenic centers, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), and the meso forms (2S,4R) and (2R,4S). These compounds are of significant interest as building blocks for peptidomimetics and other biologically active molecules. mostwiedzy.plresearchgate.net The development of stereocontrolled and efficient synthetic routes to access enantiomerically pure isomers is a key area of chemical research.

One established method involves the synthesis of stereoisomers of 2,4-diaminoglutaric acid starting from glutamic acid. researchgate.net This approach utilizes the inherent chirality of glutamic acid as a scaffold to introduce the second amino group. Another efficient and stereospecific synthesis produces the (2S,4S) isomer starting from trans-4-hydroxy-L-proline. molaid.comscispace.com A key step in this pathway is the oxidation of a protected 4-(tert-butoxycarbonylamino)proline derivative using ruthenium tetroxide (RuO4), followed by a regioselective opening of the resulting lactam ring. scispace.com

Researchers have also developed synthetic routes starting from Garner's aldehyde, a versatile chiral building block derived from D-serine. mostwiedzy.plresearchgate.net This pathway involves the hydrogenation of a vinyl derivative, followed by oxidation and hydrolysis to yield the target meso-2,4-diaminoglutaric acid. mostwiedzy.pl The efficiency of these methods is often enhanced by optimizing reaction conditions and employing robust chemical transformations that allow for the preparation of key intermediates in gram quantities. nih.gov

| Starting Material | Key Synthetic Steps | Target Isomer(s) | Reference |

|---|---|---|---|

| Glutamic Acid | Bromination, Nucleophilic Substitution with Phthalimide, Hydrolysis | Stereoisomeric mixture | researchgate.net |

| trans-4-hydroxy-L-proline | RuO4 Oxidation, Regioselective Lactam Opening | (2S,4S) | scispace.com |

| Garner's Aldehyde | Hydrogenation of an ethenyl-oxazolidine intermediate, Oxidation, Hydrolysis | meso | mostwiedzy.plresearchgate.net |

Accessing specific, enantiomerically pure stereoisomers of this compound is critical for their application in pharmacology and materials science. Asymmetric synthesis provides the tools to achieve this with high stereocontrol. These methods can be broadly categorized based on the source of chirality.

Chiral Pool Synthesis: This strategy employs readily available, enantiomerically pure natural products as starting materials. As mentioned previously, L-glutamic acid, trans-4-hydroxy-L-proline, and Garner's aldehyde serve as common chiral precursors. mostwiedzy.plresearchgate.netmolaid.com A highly stereospecific synthesis of differentially protected (2S,4S)-2,4-diaminoglutaric acid was achieved in seven steps from a derivative of L-proline, namely tert-butyl (2S,4S)-4-azido-N-tert-butoxycarbonylprolinate. researchgate.net

Chiral Auxiliaries: Another powerful technique involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. Chiral Ni(II) complexes of glycine Schiff bases have been successfully used for this purpose. researchgate.net For instance, the Michael addition of a Ni(II) complex of a glycine Schiff base to methyl α-fluoroacrylate was employed to prepare 4-fluoroglutamic acid analogues, demonstrating the utility of this method for creating substituted glutaric acids with high diastereoselectivity. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern organic synthesis. For example, asymmetric catalytic hydrogenation using a chiral catalyst like Et-DuPHOS-Rh has been effectively used to synthesize various diamino acids with high optical purity and in high yields. mostwiedzy.pl While this specific example targeted other diamino acids, the principle is broadly applicable to the synthesis of this compound precursors.

| Strategy | Starting Material / Substrate | Key Reagent / Catalyst | Product | Reference |

|---|---|---|---|---|

| Chiral Pool | trans-4-hydroxy-L-proline | RuO4 (for oxidation) | (2S,4S)-2,4-diaminoglutaric acid | molaid.comscispace.com |

| Chiral Pool | Garner's Aldehyde | H2, Pd/C (for hydrogenation) | meso-2,4-diaminoglutaric acid | mostwiedzy.plresearchgate.net |

| Chiral Pool | tert-butyl (2S,4S)-4-azido-N-tert-butoxycarbonylprolinate | Multi-step conversion | Differentially protected (2S,4S)-2,4-diaminoglutaric acid | researchgate.net |

| Chiral Auxiliary | Ni(II) complex of glycine Schiff base | Michael addition to an acrylate | (2S,4R)-4-bromo-glutamic acid derivative | researchgate.net |

The utility of this compound as a building block hinges on the ability to selectively modify its four functional groups (two amino and two carboxyl groups). Derivatization with protecting groups is essential for its incorporation into larger, complex molecules like peptides and peptidomimetics. mostwiedzy.pluminho.pt Peptidomimetics are designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. nih.gov

The key to successful incorporation is the use of orthogonal protecting groups, which can be removed under different specific conditions without affecting the others. This allows for the stepwise construction of the target molecule. For example, a stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid yielded a differentially protected derivative suitable for peptide synthesis. mostwiedzy.plresearchgate.net

Commonly used protecting groups in amino acid chemistry include:

Boc (tert-butoxycarbonyl): Removed under acidic conditions.

Cbz (carboxybenzyl): Removed by hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a mild base, often piperidine. researchgate.net

Troc (2,2,2-trichloroethoxycarbonyl): Removed by zinc dust in acetic acid. mostwiedzy.pl

In one reported synthesis, the (2S,4S) isomer was prepared with Boc, Troc, methyl ester, and benzyl (B1604629) ester protecting groups, allowing for four distinct points of modification. mostwiedzy.pl Such strategies provide the chemical handles necessary to integrate this compound into complex architectures, including enzyme inhibitors and novel peptide analogues with constrained conformations. mostwiedzy.plnih.gov The derivatization itself can be achieved through standard reactions, such as treating the amino acid with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to protect the amino groups. researchgate.net

| Compound Name | Synonym / Abbreviation |

|---|---|

| This compound | 2,4-Diaminoglutaric acid |

| Glutamic acid | |

| trans-4-hydroxy-L-proline | |

| Ruthenium tetroxide | RuO4 |

| D-serine | |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Garner's aldehyde |

| tert-butyl (2S,4S)-4-azido-N-tert-butoxycarbonylprolinate | |

| Methyl α-fluoroacrylate | |

| 4-Fluoroglutamic acid | |

| Di-tert-butyl dicarbonate | Boc anhydride (B1165640) |

| Benzyl chloroformate | Cbz-Cl |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl |

| 2,2,2-Trichloroethyl chloroformate | Troc-Cl |

| Piperidine | |

| Zinc | |

| Acetic acid |

Biochemical Roles and Metabolic Pathway Investigations of 2,4 Diaminopentanedioic Acid

2,4-Diaminopentanedioic Acid as a Glutamine Analog

This compound (DPA) is recognized as an analog of the amino acid glutamine. nih.gov This structural similarity allows it to interact with biological systems that normally recognize glutamine, leading to a range of biochemical effects. nih.gov As a glutamine analog, DPA has been investigated for its potential to interfere with metabolic processes and cellular functions that are dependent on glutamine. nih.gov

Investigations into Enzyme Inhibition Mechanisms by this compound

The primary mechanism by which this compound exerts its effects is through the inhibition of enzymes that utilize glutamine as a substrate. nih.gov Enzyme inhibitors are molecules that disrupt the normal reaction pathway between an enzyme and its substrate. bioninja.com.au This inhibition can occur through several mechanisms, including competitive and non-competitive inhibition. bioninja.com.austudymind.co.uk

In competitive inhibition, a molecule that is structurally similar to the substrate binds to the active site of the enzyme, preventing the actual substrate from binding. bioninja.com.au The effect of a competitive inhibitor can often be overcome by increasing the concentration of the substrate. studymind.co.uk In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, known as an allosteric site. bioninja.com.au This binding changes the shape of the enzyme's active site, making it less effective at binding the substrate. bioninja.com.ausavemyexams.com

Studies have shown that DPA can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For instance, research on the parasite Trypanosoma cruzi demonstrated that DPA had an anti-proliferative effect on the epimastigote forms of the parasite by inhibiting the enzyme GF6PA. nih.gov

Metabolic Pathway Interference by this compound Analogs

The interference of this compound and its analogs with metabolic pathways extends beyond simple enzyme inhibition. By acting as a glutamine mimic, DPA can disrupt various metabolic routes that are crucial for cell survival and proliferation. nih.gov Glutamine is a key metabolite involved in numerous cellular processes, including energy production, nucleotide synthesis, and the biosynthesis of other amino acids. elifesciences.orgmdpi.com

In the context of cancer cells, which often exhibit a high demand for glutamine, analogs that interfere with glutamine metabolism have been explored as potential therapeutic agents. mdpi.com For example, glutamine analogs like acivicin (B1666538) and azaserine (B1665924) have been shown to disrupt nucleotide synthesis, thereby inhibiting the formation of DNA and RNA in cancer cells. mdpi.com

In the parasite Trypanosoma cruzi, glutamine metabolism is vital for its survival and various life cycle stages. nih.gov Research has shown that glutamine analogs, including DPA, can impair important biological processes such as cell proliferation, differentiation, and the intracellular cycle. nih.gov Specifically, DPA was found to inhibit the differentiation of epimastigotes to metacyclic trypomastigotes, a critical step in the parasite's life cycle. nih.gov

Furthermore, studies on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), a synthetic auxin, have revealed that its metabolites, including 2,4-D-glutamic acid, can affect plant growth. plos.org This suggests that analogs that form conjugates with amino acids can interfere with metabolic and signaling pathways in organisms. plos.org

Cellular and Parasite Biology Interrogations involving this compound

The role of this compound has been significantly explored in the context of cellular and parasite biology, particularly in studies involving the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov

Effects on Cell Proliferation and Intracellular Cycles (e.g., in Trypanosoma cruzi)

Research has demonstrated that this compound (DPA) exhibits a dose-dependent inhibitory effect on the proliferation of the epimastigote form of T. cruzi. nih.gov In one study, the concentration of DPA that caused 50% inhibition of proliferation (IC50) was determined to be 6.2 ± 0.72 µM. nih.gov This anti-proliferative effect highlights the compound's potential to interfere with the parasite's growth. nih.gov

Furthermore, DPA has been shown to impair the intracellular cycle of T. cruzi. nih.gov The parasite's life cycle involves the invasion of host cells, where it replicates as amastigotes before differentiating into trypomastigotes that are released to infect other cells. nih.gov DPA was found to inhibit the bursting of trypomastigotes from infected cells in a dose-dependent manner, with an IC50 value of 53.3 µM. nih.gov This indicates that DPA can disrupt a critical stage of the parasite's infection process within the host. nih.gov

The table below summarizes the inhibitory effects of DPA on Trypanosoma cruzi:

| Parameter | Organism/Cell Form | Effect | IC50 Value |

| Proliferation | T. cruzi epimastigotes | Inhibition | 6.2 ± 0.72 µM nih.gov |

| Intracellular Cycle | T. cruzi in infected cells | Inhibition of trypomastigote burst | 53.3 µM nih.gov |

Identification of Cellular Targets and Mechanisms of Action of this compound

The primary mechanism of action of this compound in T. cruzi is believed to be its interference with glutamine metabolism. nih.gov As a glutamine analog, DPA is thought to preferentially target enzymes that recognize glutamine as a substrate, product, or allosteric modulator. nih.gov One identified target is glucosamine-6-phosphate acetyltransferase (GF6PA), an enzyme involved in the hexosamine biosynthesis pathway. nih.gov Inhibition of GF6PA by DPA contributes to the observed anti-proliferative effects on the parasite. nih.gov

The broader impact of DPA on glutamine-dependent pathways underscores the importance of this amino acid for the parasite's survival. nih.gov Glutamine is crucial for various biological processes in T. cruzi, including energy metabolism and differentiation. nih.govnih.gov By disrupting these pathways, DPA and other glutamine analogs can impair cell proliferation, the intracellular cycle, and metacyclogenesis, the process by which epimastigotes transform into infective metacyclic trypomastigotes. nih.gov

Enzymatic Transformations and Interactions with this compound

The interaction of this compound with enzymes is a key aspect of its biological activity. One notable enzyme that interacts with this compound is 2,4-diaminopentanoate (B1235806) dehydrogenase. This enzyme catalyzes the chemical reaction that converts 2,4-diaminopentanoate to 2-amino-4-oxopentanoate (B13344484). wikipedia.org This enzyme belongs to the family of oxidoreductases and is involved in metabolic pathways such as lysine (B10760008) degradation, arginine and proline metabolism, and d-arginine (B556069) and d-ornithine (B1583779) metabolism. wikipedia.org

The enzymatic transformation of 2,4-diaminopentanoate highlights its role as a substrate in certain metabolic contexts. The reaction involves the deamination of the C4 position of the molecule. wikipedia.org

Furthermore, the structural similarity of this compound to glutamic acid suggests potential interactions with enzymes that bind glutamate (B1630785). For example, analogs of glutamic acid have been synthesized and evaluated for their inhibitory activity against glutamine synthetase. nih.gov This indicates that compounds with a similar backbone to this compound can act as enzyme inhibitors.

In the context of peptide synthesis, derivatives of related diamino dicarboxylic acids, such as (S,S)-2,4-diaminoglutaric acid, have been prepared through enzymatic transformations. cas.cz This demonstrates the potential for enzymes to be used in the synthesis and modification of such compounds. Chemoenzymatic transformations, which combine chemical and enzymatic steps, have also been employed to create peptide mimetics, showcasing the versatility of these molecules in biochemical synthesis. researchgate.net

Characterization of 2,4-Diaminopentanoic Acid C4 Dehydrogenase

2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ 2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺ wikipedia.org

The enzyme was first identified in Clostridium sticklandii as a component of the oxidative ornithine degradation pathway. kyoto-u.ac.jp

A notable characterization is that of a thermostable 2,4-DAPDH isolated from the thermophilic bacterium Fervidobacterium nodosum Rt17-B1. nih.gov The gene encoding this enzyme was cloned, expressed in Escherichia coli, and the resulting protein was purified and studied. nih.gov This particular dehydrogenase demonstrated activity with both NAD+ and NADP+ as cofactors. nih.gov

Key characteristics of the 2,4-DAPDH from F. nodosum include its high optimal temperature and alkaline pH optimum, making it a thermophilic-alkaline enzyme. nih.govkyoto-u.ac.jp Research has shown that the activity of this enzyme can be suppressed by its substrate, 2,4-DAP, through uncompetitive substrate inhibition. nih.gov It is also subject to uncompetitive inhibition by D-ornithine, which suggests a regulatory function for the enzyme within the ornithine degradation pathway. nih.gov

Table 1: Properties of 2,4-Diaminopentanoate Dehydrogenase from Fervidobacterium nodosum

| Property | Value/Observation | Reference |

|---|---|---|

| EC Number | 1.4.1.12 | wikipedia.org |

| Substrates | 2,4-diaminopentanoate, H₂O, NAD⁺, NADP⁺ | wikipedia.org |

| Products | 2-amino-4-oxopentanoate, NH₃, NADH, NADPH, H⁺ | wikipedia.org |

| Source Organism | Fervidobacterium nodosum Rt17-B1 | nih.gov |

| Optimal pH | 9.5 | nih.gov |

| Optimal Temperature | 85°C | nih.gov |

| Thermal Stability | Half-denaturation time of 38 min at 90°C | nih.gov |

| Inhibition | Uncompetitive substrate inhibition by 2,4-DAP; Uncompetitive inhibition by D-ornithine (Ki = 0.1 mM) | nih.gov |

This compound as a Ligand for Aspartate-Dependent Enzymes

This compound, also known as 2,4-diaminoglutaric acid, and its analogs have been investigated for their potential as ligands for aspartate-dependent enzymes. mostwiedzy.plcymitquimica.com These enzymes, also called aminotransferases, are crucial for amino acid metabolism as they catalyze the transfer of an amino group from an amino acid to a keto acid. patsnap.com Aspartate aminotransferase (AST) is a primary example, facilitating the reversible conversion of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. wikipedia.org

The structural similarity of this compound to aspartate allows it to interact with the active sites of these enzymes. mostwiedzy.pl By binding to the enzyme, these ligands can act as inhibitors, preventing the natural substrate from binding and thus modulating metabolic pathways. patsnap.com This inhibitory action is of research interest, particularly in contexts where controlling amino acid metabolism is desirable. mostwiedzy.plpatsnap.com For example, diaminodicarboxylic acids, the class of compounds to which this compound belongs, have been noted for their biological roles, such as the antitumor activity of diaminoglutaric acid when complexed with platinum and the growth inhibition properties of diaminoadipic acid in bacteria. mostwiedzy.pl

Some research indicates that this compound can act as a competitive inhibitor for enzymes like glutamic acid decarboxylase, which is involved in glutamate metabolism. cymitquimica.com The ability of such compounds to inhibit aminotransferases is also being explored for its potential in cancer therapy, where disrupting the amino acid supply to rapidly proliferating cells is a key strategy. patsnap.com

Table 2: Aspartate-Dependent Enzymes and Potential Ligand Interactions

| Enzyme | Function | Potential Ligand/Inhibitor | Mechanism of Action | Reference |

|---|---|---|---|---|

| Aspartate Aminotransferase (AST) | Catalyzes the reversible transfer of an α-amino group between aspartate and glutamate. wikipedia.org | Diaminodicarboxylic acids (e.g., this compound) | Acts as a ligand, potentially inhibiting the enzyme's function. mostwiedzy.pl | mostwiedzy.plwikipedia.org |

| Glutamic Acid Decarboxylase | Catalyzes the synthesis of GABA from glutamate. wikipedia.org | This compound | Shown to inhibit glutamate production via competitive inhibition. cymitquimica.com | cymitquimica.comwikipedia.org |

| Aspartate-dependent enzymes (general) | Amino acid biosynthesis and metabolism. patsnap.com | Diaminosuccinic acid | Use as a ligand for these enzymes is of interest for potential therapeutic applications. mostwiedzy.pl | mostwiedzy.plpatsnap.com |

Biosynthetic and Catabolic Pathway Elucidation of this compound

The biosynthesis of this compound is linked to the aspartate amino acid family pathway, which is responsible for producing essential amino acids like lysine, methionine, and threonine in bacteria. nih.gov A key precursor in this pathway is aspartate-semialdehyde. researchgate.net

In some bacteria, such as Acinetobacter baumannii, the biosynthesis of 2,4-diaminobutanoate (a related compound) occurs via the activity of diaminobutanoate-2-oxoglutarate transaminase, which uses aspartate 4-semialdehyde as a substrate. researchgate.net This pathway highlights the central role of aspartate derivatives in forming diamino acids. The synthesis of diaminopimelate (DAP), a precursor to lysine and a component of bacterial peptidoglycan, also originates from the aspartate pathway, starting with the enzyme aspartokinase. nih.gov

While specific, detailed pathways for the biosynthesis and catabolism of this compound itself are not extensively elucidated in all organisms, the general routes for similar diamino acids provide a framework. For instance, the catabolism of ornithine in Clostridium sticklandii proceeds through 2,4-diaminopentanoate, which is then acted upon by 2,4-diaminopentanoate dehydrogenase to form 2-amino-4-ketopentanoic acid, demonstrating a catabolic route for a closely related compound. nih.gov

The metabolism of related diamino acids often involves transamination and decarboxylation reactions. For example, 2,4-diaminobutanoate can be decarboxylated to form 1,3-diaminopropane. researchgate.net The elucidation of these pathways is crucial for understanding nitrogen metabolism in various organisms.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,3-diaminopropane |

| 2,4-Diaminoadipic acid |

| 2,4-Diaminobutanoate |

| This compound |

| 2,4-Diaminopentanoate |

| 2-amino-4-ketopentanoic acid |

| 2-amino-4-oxopentanoate |

| alpha-ketoglutarate |

| Aspartate |

| Aspartate-semialdehyde |

| D-arginine |

| D-ornithine |

| Diaminopimelate |

| Diaminosuccinic acid |

| Glutamate |

| Glutamic acid |

| L-aspartate |

| Lysine |

| Methionine |

| NAD+ |

| NADH |

| NADP+ |

| NADPH |

| Ornithine |

| Oxaloacetate |

Advanced Analytical Strategies for the Characterization and Quantification of 2,4 Diaminopentanedioic Acid

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 2,4-diaminopentanedioic acid, offering various platforms for its separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies (UV, MS, Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for amino acid analysis. For compounds like this compound that lack a UV-absorbing or fluorescent moiety, derivatization is a key step to enable sensitive detection. acs.orgcore.ac.ukthieme-connect.de

UV and Fluorescence Detection: Pre-column derivatization is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA), when used with a thiol, react with primary amines to form highly fluorescent isoindole derivatives, allowing for detection at excitation and emission wavelengths typically around 340 nm and 455 nm, respectively. acs.org Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines to produce stable, fluorescent adducts. vulcanchem.com While direct UV detection of underivatized amino acids is possible at low wavelengths (around 200-210 nm), it often suffers from interference from other sample components and solvents. core.ac.uk Chiral HPLC methods have also been proposed as adaptable for the analysis of stereoisomers of this compound. google.com For instance, HPLC experiments on chiral columns have been successfully used to separate derivatives of meso- and racemic 2,4-diaminoglutaric acid. core.ac.uk

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides high selectivity and sensitivity, often without the need for derivatization. HPLC-MS/MS has been mentioned in the context of analyzing samples containing this compound. creative-peptides.com This powerful combination allows for the separation of the analyte from the matrix by HPLC, followed by its specific detection and quantification by MS based on its mass-to-charge ratio.

| Derivatization Reagent | Detector | Typical Wavelengths (nm) | Applicability to this compound |

| o-Phthalaldehyde (OPA) | Fluorescence | Ex: ~340, Em: ~455 | High, reacts with primary amino groups. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Ex: ~260, Em: ~315 | High, reacts with primary amino groups. |

| None | Mass Spectrometry | N/A | High, provides specific detection. |

| None | UV | ~200-210 | Possible, but prone to interference. |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC): Similar to HPLC, the analysis of amino acids by GC requires derivatization to increase their volatility and thermal stability. nih.govnih.govresearchgate.net A specific GC-MS method has been reported for the identification of a derivative of 2,4-diaminoglutaric acid, namely α-methyl-2,4-diaminoglutaric acid. nih.gov This method involves a two-step derivatization process: esterification with ethanolic acetyl chloride followed by acylation with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This transforms the non-volatile amino acid into a volatile N-trifluoroacetyl/ethyl ester derivative suitable for GC analysis. nih.gov Other common derivatization approaches for amino acids in GC include silylation, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.org

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the qualitative analysis of amino acids. For 2,4-diaminoglutaric acid and its derivatives, analytical TLC is performed on silica (B1680970) gel plates. acs.orgnih.gov Visualization of the separated spots is typically achieved by spraying with a ninhydrin (B49086) solution, which reacts with the amino groups to produce a characteristic colored product (usually purple or yellow). acs.orgnih.gov Staining with a potassium permanganate (B83412) solution is another method used for visualization. acs.orgnih.gov

| Technique | Stationary Phase | Derivatization/Visualization | Key Findings for this compound/Derivatives |

| Gas Chromatography (GC) | Various capillary columns | N-trifluoroacetyl/ethyl ester | Successful identification of α-methyl-2,4-diaminoglutaric acid derivative. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ninhydrin or Potassium Permanganate | Effective for qualitative analysis and monitoring of reactions. acs.orgnih.gov |

Supercritical Fluid Chromatography (SFC) and Multidimensional Liquid Chromatography

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the analysis and purification of chiral compounds, including amino acids. thieme-connect.deresearchgate.net It often uses supercritical carbon dioxide as the main mobile phase, offering benefits such as faster analysis times and reduced use of organic solvents compared to HPLC. While specific applications for this compound are not widely documented, the general success of SFC in separating other amino acids, particularly using chiral stationary phases, suggests its potential applicability.

Multidimensional Liquid Chromatography: Two-dimensional liquid chromatography (2D-LC) provides significantly enhanced resolving power for complex samples. This technique can be particularly useful for separating stereoisomers of this compound from each other and from other closely related compounds in intricate biological or chemical mixtures.

Electrophoretic Methods

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis offers high separation efficiency and requires minimal sample volumes, making it a valuable tool for amino acid analysis. A key advantage of CE is its ability to analyze underivatized amino acids. By adjusting the pH of the background electrolyte, amino acids can be charged and separated based on their electrophoretic mobility. The stereoselective synthesis of l,l-2,4-diaminoglutaric acid has been analyzed using capillary zone electrophoresis, demonstrating the utility of this technique for this specific compound. When coupled with mass spectrometry (CE-MS), it provides a highly selective and sensitive analytical method.

Mass Spectrometry-Based Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound and its derivatives. It is almost always coupled with a separation technique like GC or HPLC.

In the context of GC-MS analysis of α-methyl-2,4-diaminoglutaric acid, the fragmentation patterns of its N-trifluoroacetyl/ethyl ester derivative provide the basis for its unambiguous identification. nih.gov Mass spectrometry has also been crucial in identifying 2,4-diaminoglutaric acid derivatives in more complex structures, such as the lantibiotic peptide LabA2, where the desulfurized derivative of labionin was identified as α-methyl-2,4-diaminoglutaric acid. nih.gov Furthermore, mass spectrometry is used to confirm the mass of synthesized derivatives of 2,4-diaminoglutaric acid, as seen in studies involving its stereoisomers. acs.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a complementary and powerful technique for the structural characterization and establishment of stereochemistry of 2,4-diaminoglutaric acid isomers. vulcanchem.com

Hyphenated Techniques (LC-MS, RP-HPLC-MS) for Structural Elucidation and Quantification

Hyphenated techniques, particularly those coupling liquid chromatography (LC) with mass spectrometry (MS), are powerful tools for the analysis of complex mixtures, offering both separation and detailed structural information. nih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS (RP-HPLC-MS) is a widely used platform for the analysis of amino acids like this compound. nih.govresearchgate.net

The combination of LC with tandem mass spectrometry (LC-MS/MS) is particularly advantageous for structural elucidation. nih.govnih.gov In this approach, precursor ions are selected and fragmented, generating a characteristic fragmentation pattern that can be used to identify the compound. nih.gov This is especially useful for distinguishing between isomers, which may have identical masses but different structures and, therefore, different fragmentation patterns. nih.gov The retention time from the LC separation provides an additional layer of identification, helping to resolve isomers that might not be distinguishable by MS alone. nih.gov

For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method. frontiersin.org This technique involves monitoring specific precursor-to-product ion transitions for the analyte of interest, which significantly reduces background noise and improves the accuracy of quantification. nih.govfrontiersin.org The use of isotopically labeled internal standards is recommended for the most accurate and robust quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Table 1: Key Parameters in LC-MS/MS Analysis

| Parameter | Description | Importance for this compound Analysis |

|---|---|---|

| Column Chemistry | The type of stationary phase used in the LC column (e.g., C18). | Affects the separation of isomers and other components in the sample. nih.govresearchgate.net |

| Mobile Phase | The solvent system used to elute the analyte from the column. | The gradient and composition influence retention time and peak shape. hplc.eu |

| Ionization Source | The method used to generate ions from the analyte (e.g., Electrospray Ionization - ESI). | ESI is a soft ionization technique suitable for polar molecules like amino acids. nih.gov |

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | High-resolution mass analyzers can provide accurate mass measurements for formula determination. nih.gov |

| Fragmentation Mode | The method used to induce fragmentation of precursor ions (e.g., CID, HCD, EAD). | Different fragmentation modes can provide complementary structural information. nih.govsciex.com |

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Conformer Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of the three-dimensional structure of ions in the gas phase. biorxiv.orgmdpi.com This method separates ions based on their size and shape (collision cross-section, CCS) in addition to their mass-to-charge ratio, providing an extra dimension of separation. mdpi.comnih.gov This capability is particularly valuable for distinguishing between different conformers (spatial arrangements) of a molecule, which may have the same mass and even similar fragmentation patterns but different shapes. biorxiv.orgnih.gov

In the context of this compound, which has multiple stereocenters and can exist in various conformational states, IM-MS can provide unique insights into its structural diversity. The technique can resolve different conformers and provide their respective CCS values, which can be correlated with theoretical models to understand their gas-phase structures. biorxiv.orgrsc.org This information is crucial for understanding how the molecule might interact with biological systems. The integration of IM-MS into LC-MS workflows (LC-IM-MS) further enhances the separation power, allowing for the resolution of complex mixtures of isomers and conformers. mdpi.com

Derivatization Techniques for Enhanced Detection of this compound

Due to the polar nature and sometimes low concentration of amino acids in biological samples, derivatization is often employed to improve their chromatographic properties and detection sensitivity. semanticscholar.orgmdpi.com

Pre-column Derivatization with O-Phthaldialdehyde (OPA) and Urea (B33335)

O-Phthaldialdehyde (OPA) is a widely used pre-column derivatization reagent for primary amines. nih.govsigmaaldrich.com In the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. nih.govgoums.ac.ir This derivatization significantly enhances the sensitivity of detection, particularly when using a fluorescence detector. andrews.eduinterchim.fr The resulting derivatives are also less polar, which can improve their retention and separation on reversed-phase HPLC columns. goums.ac.ir

Urea has also been explored as a simple and inexpensive pre-column derivatization reagent for amino acids. semanticscholar.orgmdpi.com The reaction between urea and an amino acid yields a carbamoyl (B1232498) amino acid. semanticscholar.orgmdpi.com This derivatization has been shown to improve the separation of amino acids on reversed-phase columns and increase their response in a UV detector. semanticscholar.orgmdpi.com A key advantage of using urea is its stability in aqueous solutions and the simplicity of the reaction conditions. semanticscholar.orgmdpi.com

Optimization of Derivatization Conditions for Specific Analytical Platforms

The efficiency of the derivatization reaction and the stability of the resulting derivatives are highly dependent on the reaction conditions. Therefore, optimization is crucial for achieving reliable and reproducible results. nih.govjascoinc.com

Key parameters that require optimization include:

pH: The pH of the reaction buffer significantly influences the rate and completeness of the derivatization reaction. For OPA derivatization, a pH between 9 and 11.5 is generally optimal. interchim.fr For urea derivatization, a pH of 9 has been shown to be effective. semanticscholar.orgmdpi.com

Reagent Concentration: The concentration of the derivatizing agent and any additional reagents (e.g., thiol for OPA) needs to be optimized to ensure complete derivatization without introducing significant background noise. mdpi.com

Reaction Time: The time required for the derivatization reaction to go to completion varies depending on the amino acid and the reaction conditions. interchim.frjascoinc.com

Temperature: The temperature can affect the rate of the derivatization reaction. For urea derivatization, a temperature of 80°C has been used. semanticscholar.orgmdpi.com

Detection Wavelengths: For fluorescence detection of OPA derivatives, the excitation and emission wavelengths must be optimized to maximize the signal-to-noise ratio. andrews.edunih.gov Commonly used wavelengths are around 340 nm for excitation and 450 nm for emission. sigmaaldrich.comnih.gov

Table 2: Comparison of OPA and Urea Derivatization

| Feature | O-Phthaldialdehyde (OPA) | Urea |

|---|---|---|

| Reaction Principle | Forms a fluorescent isoindole derivative with primary amines in the presence of a thiol. nih.govgoums.ac.ir | Forms a carbamoyl amino acid. semanticscholar.orgmdpi.com |

| Detection Method | Primarily fluorescence detection for high sensitivity. andrews.eduinterchim.fr | UV detection. semanticscholar.orgmdpi.com |

| Advantages | High sensitivity, well-established method. andrews.eduacademicjournals.org | Simple, inexpensive, stable reagent. semanticscholar.orgmdpi.com |

| Considerations | Derivative stability can be an issue, requires a thiol co-reagent. interchim.frjascoinc.com | May require longer reaction times and elevated temperatures. semanticscholar.orgmdpi.com |

Spectroscopic Techniques for Stereochemical and Structural Confirmation

While chromatographic and mass spectrometric techniques are excellent for separation and identification, spectroscopic methods are indispensable for the definitive confirmation of stereochemistry and detailed structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the structure of organic molecules, including the determination of stereochemistry. qd-latam.commagritek.com For a molecule like this compound with multiple chiral centers, NMR can distinguish between different diastereomers. researchgate.net

The key NMR parameters used for structural and stereochemical assignment include:

Chemical Shift (δ): The chemical shift of each proton and carbon atom provides information about its local electronic environment. magritek.comlibretexts.org Diastereomers will often exhibit different chemical shifts for corresponding nuclei. wordpress.com

Coupling Constants (J): The coupling constant between two protons provides information about the dihedral angle between them, which is crucial for determining the relative stereochemistry in both cyclic and acyclic systems. qd-latam.com

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of nuclei. wordpress.com This is a powerful tool for determining the relative stereochemistry by identifying which groups are on the same side of the molecule. wordpress.com

By carefully analyzing 1D (¹H, ¹³C) and 2D (e.g., COSY, NOESY) NMR spectra, the complete structure and relative stereochemistry of the different isomers of this compound can be unequivocally established. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This powerful analytical technique provides a three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the direct visualization of the spatial orientation of substituents around a stereocenter. For a molecule with multiple chiral centers, such as this compound, X-ray crystallography can elucidate the relative and absolute configuration of each center, thereby distinguishing between diastereomers and enantiomers.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons of the atoms within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom in three-dimensional space.

A critical aspect of determining absolute stereochemistry is the phenomenon of anomalous dispersion. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component, causing a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. nih.gov The differences in these intensities, known as Bijvoet pairs, are dependent on the absolute configuration of the molecule. By carefully measuring and analyzing these differences, the true R or S configuration of the chiral centers can be assigned. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov

While obtaining a direct crystal structure of this compound itself has proven challenging due to difficulties in growing sufficiently high-quality single crystals, researchers have successfully employed X-ray crystallography on its derivatives to establish the stereochemistry of the pentanedioic acid backbone. For instance, in the synthesis of novel dimeric compounds, a derivative of meso-2,5-dibromoadipate was used, which has a similar pentanedioic acid core. nih.gov The stereochemistry of one of the resulting meso compounds (a di-ester) was unequivocally confirmed by single-crystal X-ray diffraction, which revealed a "closed" structure with the two thiazolidine-2,4-dione groups in a syn configuration relative to the pentanedioic acid moiety. nih.gov

Furthermore, after hydrolysis, the resulting diacid product was separated into its racemic and meso isomers. Single crystals of the racemic mixture were grown, and X-ray crystallographic analysis confirmed the structure as the racemate, showing an "open" structure with the thiazolidine-2,4-dione groups in an anti-configuration. nih.gov The (R,R)-enantiomer was depicted in the structural solution. nih.gov These findings highlight how derivatization is a key strategy to facilitate crystallization and subsequent stereochemical assignment by X-ray diffraction.

Similarly, X-ray analysis has been crucial in establishing the stereochemistry of the closely related compound, 2,4-diaminoglutaric acid. researchgate.netresearchgate.net Studies on its stereoisomers have relied on X-ray crystallography to confirm the configurations established through synthesis. researchgate.netresearchgate.net

The data obtained from an X-ray crystallographic experiment is comprehensive and is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) in a standard format known as a Crystallographic Information File (CIF). umassd.eduimet-db.rucrystallography.net This file contains all the necessary information to describe the crystal structure.

Below is an interactive data table illustrating the typical crystallographic data that would be obtained from an X-ray diffraction study of a derivative of this compound.

| Parameter | Value | Description |

| Chemical Formula | C₁₁H₁₀N₂O₄S₂ (for a derivative) | The elemental composition of the molecule in the crystal. |

| Formula Weight | 298.34 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A classification of crystals based on their axial systems. |

| Space Group | P2₁/c | The symmetry group of the crystal, which describes the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 22.89 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 98.5°, γ = 90° | The angles between the axes of the unit cell. | |

| Volume | 1245 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected. |

| Wavelength | 0.71073 Å (Mo Kα) | The wavelength of the X-rays used for the experiment. |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(4) | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal. |

Computational Approaches and Molecular Modeling of 2,4 Diaminopentanedioic Acid

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational methods that allow for the detailed investigation of chemical systems. QM methods, based on the principles of quantum physics, provide accurate descriptions of electronic structure and reactivity, while MD simulations model the dynamic evolution of molecular systems over time, offering insights into conformational changes and intermolecular interactions.

Theoretical Studies on Reaction Mechanisms Involving 2,4-Diaminopentanedioic Acid

Theoretical studies employing quantum mechanical calculations are crucial for understanding the intricate details of reaction mechanisms. rsc.orgresearchgate.net Such studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a level of detail often inaccessible through experimental means alone. rsc.org For reactions involving this compound, QM methods like Density Functional Theory (DFT) can be used to investigate its reactivity. For instance, the acidity of the carboxylic acid groups and the nucleophilicity of the amino groups can be quantified. While specific QM studies on the reaction mechanisms of this compound are not extensively documented, the principles from studies on similar amino acids can be applied. nih.govacs.org These calculations can help predict how the molecule might participate in reactions such as peptide bond formation or as a precursor in the synthesis of heterocyclic compounds.

Conformational Analysis and Molecular Interactions of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) that a molecule can adopt and the energy differences between them. uzh.ch For this compound, which has multiple rotatable bonds and stereocenters, a complex conformational landscape is expected. thieme-connect.de

Molecular dynamics simulations are particularly well-suited for exploring this landscape. tennessee.edu By simulating the molecule's movement over time in a solvent environment, MD can reveal preferred conformations and the transitions between them. These simulations provide detailed information about intramolecular hydrogen bonds and interactions with solvent molecules, which govern its solubility and structure in solution. nih.gov The analysis of these interactions is critical for understanding how this compound might bind to a biological target, such as an enzyme's active site. mdpi.com

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. Computational methods play a significant role in modern SAR studies, enabling the prediction of activity and guiding the design of more potent and selective molecules.

Predictive Modeling for Enzyme Binding and Inhibition with this compound Analogs

Predictive modeling uses computational techniques to estimate the biological activity of compounds before they are synthesized and tested. For analogs of this compound, molecular docking is a common approach to predict their binding affinity and orientation within an enzyme's active site. nih.govmdpi.com This method requires a three-dimensional structure of the target enzyme, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.

By docking a series of analogs into the target's binding pocket, researchers can build a model that correlates structural features with binding affinity. For example, the model might reveal that adding a specific functional group at a particular position enhances interaction with key amino acid residues in the enzyme, leading to stronger inhibition. nih.gov These predictive models help prioritize which analogs to synthesize, saving time and resources. While extensive SAR studies on this compound itself are limited, the methodologies are well-established for similar molecules, such as furanomycin (B1674273) analogs and various peptide derivatives. mdpi.comeurjchem.com

| Analog Type | Target Enzyme Class | Predicted Interaction |

| Phenylalanine Analogs | Amino Acid Transporters | Hydrophobic pocket binding |

| Pyrimidine Derivatives | Histamine H₄ Receptor | H-bond interactions |

| Quinazolinone Conjugates | Various bacterial enzymes | Multiple H-bonds, hydrophobic interactions |

This table illustrates the types of predictive modeling that can be applied to analogs of amino acids like this compound, based on published studies of other compounds.

Computational Approaches to De Novo Design of this compound Derivatives

De novo design refers to the computational creation of novel molecules with desired properties from scratch. unl.edu Instead of modifying an existing template, these algorithms build new chemical structures atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. nih.govnih.gov This approach allows for the exploration of a much broader chemical space than traditional methods.

For this compound, its scaffold could serve as a starting point or a building block in a de novo design workflow. bakerlab.org An algorithm could, for example, explore various substituents on the amino or carboxylic acid groups to optimize interactions with a specific enzyme. The designed molecules are then typically scored based on predicted binding affinity, synthetic feasibility, and drug-like properties. This powerful technique holds the potential to generate entirely new classes of inhibitors or functional molecules based on the this compound core. embopress.org

Application of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics integrates computer and information science to address problems in chemistry. It involves the management, analysis, and modeling of chemical data. researchgate.netresearchgate.net Machine learning (ML), a subset of artificial intelligence, has become a transformative tool in chemoinformatics, enabling the development of sophisticated predictive models from large datasets. nih.gov

In the context of this compound research, chemoinformatics tools can be used to search vast chemical databases for similar structures or to predict physical properties like solubility and toxicity. Machine learning models can be trained on datasets of known enzyme inhibitors to predict the potential activity of novel this compound derivatives. nih.gov For instance, a model could be built to predict the inhibitory activity of peptides containing non-canonical amino acids against a specific target. nih.gov As more data becomes available, these models can be refined to provide increasingly accurate predictions, further accelerating the design and discovery cycle for new therapeutic agents or functional biomaterials derived from this versatile amino acid. mdpi.com

Computational Screening Applications for this compound-related Systems (e.g., solvent interactions)

Computational screening methodologies are pivotal in identifying optimal conditions and interacting partners for a target molecule, thereby accelerating research and development. For systems involving this compound, these approaches are particularly useful for exploring its behavior in different chemical environments, such as its interaction with solvents.

One prominent example of computational screening is the use of the Conductor-like Screening Model for Real Solvents (COSMO-RS). This method has been successfully employed to screen natural deep eutectic solvents (NADES) to find those with a high capacity for solvating specific compounds. researchgate.net A study focused on enhancing the solubility of rutin (B1680289) utilized COSMO-RS to screen 126 different NADES, which were combinations of various amino acids and carboxylic acids. researchgate.net In this research, this compound (referred to as 2,4-diaminoglutaric acid) was included as a potential component of these solvent systems. researchgate.net The study systematically evaluated numerous combinations, demonstrating that computational models can effectively predict solvent efficacy. researchgate.net The research found that the presence of basic sites on the NADES components generally leads to enhanced solubility of acidic compounds like rutin. researchgate.net

The screening process involved calculating the activity coefficients to predict solubility, a model that was validated against experimental data. researchgate.net Such computational approaches allow for a rapid and large-scale assessment of solvent systems that would be resource-intensive and time-consuming to test experimentally. The findings indicated that specific structural features, such as the use of carboxylic acids with two carboxyl groups and a main chain with two amino substituents, yielded the best solubilities for the target compound. researchgate.net

Molecular dynamics (MD) simulations further complement these screening methods by providing an atomistic view of molecular interactions over time. nih.govnih.gov All-atom MD simulations can elucidate the binding modes and stability of a compound within a solvent or when interacting with a protein, taking into account all forces and predicting the trajectory of atoms. nih.gov These simulations are crucial for understanding how solvent molecules arrange around a solute and the nature of the intermolecular forces, such as hydrogen bonding and van der Waals forces, that govern these interactions. uab.cat While direct MD simulation studies on this compound's solvent interactions are not widely published, the methodology is broadly applicable and essential for interpreting and validating the results from high-throughput computational screening. arxiv.orgplos.org

| Component Type | Examples of Compounds Screened |

|---|---|

| Amino Acids | Proline, Cycloleucine, 4-Hydroxyproline, Ornithine, Arginine |

| Dicarboxylic Acids & Derivatives | 2,3-Diaminosuccinic acid, This compound (2,4-Diaminoglutaric acid), Malic acid, Oxalic acid, Malonic acid, Citric acid, Succinic acid, Tartaric acid |

| Hydroxy & Amino Acid Derivatives | 4-Amino-3-hydroxyglutamic acid, 3-Hydroxyaspartic acid, 3-Aminoglutamic acid, 2-Amino-3-hydroxyglutamic acid, 2-Amino-4-hydroxyglutamic acid, 2-Hydroxyglutamic acid |

Predictive Models for Synthetic Route Optimization of this compound

Predictive models for synthesis optimization can be broadly categorized. One major area is the prediction of reaction conditions. ML models, particularly deep learning approaches trained on vast reaction databases like Reaxys, can sequentially predict catalysts, solvents, and reagents for a given chemical transformation. beilstein-journals.org Transformer-based models, for instance, can take reaction SMILES (Simplified Molecular-Input Line-Entry System) as input and directly predict the SMILES representation of the required reaction conditions. beilstein-journals.org This capability is crucial for optimizing each step in a proposed synthetic route. beilstein-journals.org

| Modeling Approach | Description | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| ML for Reaction Condition Prediction | Deep learning models (e.g., Transformers, GNNs) trained on large reaction databases to predict optimal catalysts, solvents, and reagents. | Predicting specific conditions for steps like stereoselective amination or hydrolysis to improve yield and purity. | beilstein-journals.org |

| AI-Driven Retrosynthesis | Models that automatically generate potential synthetic routes by working backward from the target molecule. | Identifying novel and more efficient disconnection strategies starting from commercially available precursors. | researchgate.netnih.gov |

| Direct Multi-Step Route Generation | Transformer-based models that generate an entire multi-step synthesis plan as a single output, allowing for conditional constraints. | Designing a complete, optimized synthetic pathway from starting materials to this compound in one computational step. | arxiv.org |

| Sustainability-Focused Optimization | Integrating metrics like Process Mass Intensity (PMI) into predictive models to favor "greener" synthetic routes. | Selecting reagents and solvents that minimize waste and environmental impact in the synthesis of the target compound. | chemrxiv.org |

Non Clinical and Pre Clinical Research Applications of 2,4 Diaminopentanedioic Acid

2,4-Diaminopentanedioic Acid as a Chemical Building Block in Organic Synthesis

This compound, also known as diaminoglutaric acid, is a derivative of glutamic acid featuring two amino groups at the second and fourth carbon positions. cymitquimica.com This unique structure makes it a valuable chemical building block in organic synthesis. cymitquimica.comminakem.com Its stereochemistry, particularly the (2S,4S) configuration, is crucial for its biological activity and interactions. cymitquimica.com The presence of multiple functional groups—two amines and a dicarboxylic acid—allows for a variety of chemical modifications and its incorporation into more complex molecular structures. cymitquimica.com

Synthesis of Complex Molecules Utilizing this compound Scaffolds

The scaffold of this compound serves as a foundation for constructing complex molecules with potential applications in drug discovery. georgiasouthern.edubham.ac.uk Organic synthesis strategies often focus on creating molecular diversity by using core structures, or scaffolds, that can be systematically modified. The aim is to generate libraries of compounds with varied three-dimensional shapes and properties suitable for biological screening. bham.ac.uk

A key approach in synthesizing complex molecules is the use of branching pathways, where a substrate with multiple reactive functional groups is treated with various reagents to induce cyclization and other reactions, leading to a diverse range of molecular scaffolds from a single starting material. The multiple functional groups on this compound make it an ideal candidate for such strategies.

For instance, the synthesis of novel polyfunctional 3D scaffolds for drug discovery often involves preparing precursors with several reaction "handles" that can be cyclized to generate structural diversity. The development of such synthetic strategies enables the creation of libraries of structurally complex and stereochemically diverse molecules. bham.ac.uk

Role in Peptide and Peptidomimetic Chemistry

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. fluorochem.co.uk Its structure is utilized in the field of peptidomimetics, which are small protein-like chains designed to mimic peptides. wikipedia.org The goal of peptidomimetic chemistry is to create molecules with improved properties, such as enhanced stability against enzymatic degradation or better biological activity. wikipedia.orgnih.gov

Modifications to create peptidomimetics can involve altering the peptide backbone or incorporating non-natural amino acids like this compound. wikipedia.org These unnatural amino acids can be used to create cyclic peptides or introduce conformational constraints that mimic the secondary structures of natural peptides, such as β-turns. nih.govnih.gov The incorporation of such residues can lead to peptidomimetics with improved receptor selectivity and potency. nih.gov For example, the synthesis of cyclopeptides containing diaminoglutaric acid has been explored. nih.gov

Pre-clinical Development and Evaluation of this compound Derivatives

Investigational Studies as Potential Trypanocidal Agents

Derivatives of this compound have been investigated for their potential as trypanocidal agents, which are compounds that can kill trypanosomes, the parasites responsible for diseases like Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.govnih.gov The need for new drugs to treat HAT is urgent, and research is focused on identifying novel inhibitors of essential trypanosomal enzymes. nih.govresearchgate.net

One such target is the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is vital for the growth of Trypanosoma brucei. nih.gov A study focused on developing inhibitors of T. brucei FolD (TbFolD) led to the synthesis of a compound based on a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido structure. nih.gov This compound demonstrated an IC50 of 2.2 µM against TbFolD and showed antiparasitic activity against T. brucei with an IC50 of 49 µM. nih.gov The X-ray crystal structure of this inhibitor bound to TbFolD provided a basis for the rational design of more potent inhibitors. nih.gov

Another area of research involves targeting the enzyme dihydrofolate reductase (DHFR) in trypanosomes. researchgate.net A study on 2,4-diaminoquinazoline derivatives identified potent antitrypanosomal compounds. researchgate.net Two analogs, in particular, showed significantly higher potency and selectivity compared to the parent compound, with IC50 values of 0.045 µM and 0.06 µM. researchgate.net

The development of 2,4-diaminothiazole derivatives has also shown promise against Trypanosoma brucei. nih.gov While these compounds demonstrated significant potency in phenotypic screens and proof-of-concept was established in an animal model for the early stage of HAT, they were not effective in the later, neurological stage of the disease. nih.gov This was partly attributed to the compounds having a cytostatic (inhibiting growth) rather than a cytocidal (killing the parasite) mechanism of action. nih.gov

Exploration of Other Bioactive Applications in Non-Clinical Models (e.g., related to tumor activity or bacterial growth)

The structural motif of this compound is found in compounds with other potential bioactive applications, including those with antitumor or antibacterial properties. researchgate.netmdpi.com For example, certain peptidoglycan fragments containing 2,6-diaminopimelic acid (a close structural relative) exhibit antitumor and immunostimulant activity. researchgate.net

Derivatives of various chemical classes containing diamino functionalities have been explored for their antiproliferative effects. For instance, flavone (B191248) hybrids incorporating amino acid moieties have been synthesized and evaluated for their anticancer activity. mdpi.com In the realm of antibacterial research, the discovery that lanthipeptides, which are ribosomally synthesized and post-translationally modified peptides, possess antimicrobial activity has spurred interest in their biosynthesis and mechanism of action. acs.org The formation of lanthionine (B1674491) and methyllanthionine thioether cross-links is a key feature of these molecules. acs.org Desulfurization of the lanthionine-related amino acid labionin yields α-methyl-2,4-diaminoglutaric acid, highlighting a structural link to diaminopentanedioic acid derivatives. researchgate.net

Mechanistic Studies in Animal Models and In Vitro Systems

Understanding the mechanism of action of new therapeutic agents is a critical part of pre-clinical development. nih.gov Animal models and in vitro systems are essential tools for these mechanistic studies. nih.govnih.gov Animal models, such as mice and rats, allow researchers to study the effects of compounds in a whole organism, providing insights into how a substance might work at the cellular and molecular levels. nih.govmdpi.com In vitro systems, using tissues or cells, offer a more controlled environment to investigate specific biochemical pathways and molecular interactions. nih.gov

For instance, in the context of trypanocidal drug development, in vitro assays are used to determine the IC50 values of compounds against the parasite and to investigate their mechanism of action, such as whether they are cytostatic or cytocidal. nih.govnih.gov Animal models of HAT are then used to evaluate the in vivo efficacy of promising compounds. nih.gov

Mechanistic studies can also elucidate the molecular targets of a compound. For example, in the case of the 2,4-diaminothiazole series, further investigation revealed that the cytostatic compounds targeted a nonessential kinase in the inositol (B14025) biosynthesis pathway of the trypanosome. nih.gov Such findings are crucial for guiding further drug optimization efforts.

Similarly, in the study of potential anticancer agents, animal and in vitro models are used to understand how a compound inhibits tumor growth. This can involve investigating its effects on cell proliferation, apoptosis (programmed cell death), or specific signaling pathways.

The table below summarizes key findings from studies on this compound derivatives and related compounds.

| Compound Class | Target/Application | Key Findings | Citations |

| 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido | Trypanocidal (anti-T. brucei) | IC50 of 2.2 µM against TbFolD; IC50 of 49 µM against T. brucei. | nih.gov |

| 2,4-Diaminoquinazoline | Trypanocidal (anti-T. brucei) | Analogs showed IC50 values as low as 0.045 µM and high selectivity. | researchgate.net |

| 2,4-Diaminothiazole | Trypanocidal (anti-T. brucei) | Potent inhibitors developed, but in vivo efficacy limited by cytostatic mechanism. | nih.gov |

Understanding Biological Effects in Disease Models (excluding efficacy/safety claims for human use)

This compound, also known as 2,4-diaminoglutaric acid, has been investigated in various non-clinical and pre-clinical disease models to understand its biological activities. As an analogue of the amino acid glutamine, its effects are often studied in contexts where glutamine metabolism is crucial.

In a study involving the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, this compound (DPA) was evaluated for its impact on the parasite's biology. The research demonstrated that DPA, along with other glutamine analogues, impaired the proliferation and differentiation of the parasite. mdpi.com It was observed to interfere with processes that are dependent on glutamine, highlighting the importance of glutamine metabolism for the parasite's survival and life cycle. mdpi.com These findings suggest that targeting glutamine pathways with compounds like this compound could be a potential area for further research in developing strategies against T. cruzi. mdpi.com

Evaluation of this compound in Biochemical Assays and Cell-Based Systems

The utility of this compound has been explored in various biochemical assays and cell-based systems to elucidate its mechanism of action and potential as a research tool.

In biochemical assays, this compound has been shown to act as a competitive inhibitor of glutamic acid decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter glutamate (B1630785). cymitquimica.com This inhibitory action allows researchers to modulate glutamate production in experimental settings, providing a tool to study the roles of glutamate in various physiological and pathological processes.

Cell-based studies have further expanded on the understanding of this compound. For instance, in research on Trypanosoma cruzi, this compound was used to probe the importance of glutamine metabolism for the parasite's cell cycle and differentiation. mdpi.com The study revealed that this glutamine analogue could disrupt key biological processes in the parasite, reinforcing the concept that glutamine metabolism is a critical pathway for T. cruzi. mdpi.com

Furthermore, the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH), which acts on this compound, has been a subject of study. Research on a thermostable 2,4-DAPDH from Fervidobacterium nodosum revealed that the enzyme's activity was suppressed by this compound through uncompetitive substrate inhibition. nih.gov This finding is significant for understanding the regulatory mechanisms of amino acid degradation pathways. nih.gov

The table below summarizes the key findings from the evaluation of this compound in these research settings.

| System/Assay | Organism/Cell Line | Key Findings | Reference |

| Biochemical Assay | N/A | Competitive inhibitor of glutamic acid decarboxylase. | cymitquimica.com |

| Cell-Based System | Trypanosoma cruzi | Impairs parasite proliferation and differentiation. | mdpi.com |